p-Toluidine

Physical Chemistry Material Science Process Engineering

p-Toluidine (CAS 106-49-0, 4-methylaniline) is the para-substituted isomer that exists as a flaky crystalline solid at room temperature (mp 43°C), unlike the liquid ortho and meta isomers. This phase difference enables superior handling, dosing accuracy, and purification via recrystallization—critical for reproducible azo dye coupling and GMP pharmaceutical synthesis. Isomeric purity is non-negotiable: generic 'toluidine' procurement introduces unmanaged variability in reactivity, basicity (pKa ~5.1 vs. aniline ~4.6), and toxicology (oral LD50 336 mg/kg). Specify the para isomer to ensure batch-to-batch consistency in validated synthetic routes and analytical methods.

Molecular Formula C7H9N
C6H4CH3NH2
C7H9N
Molecular Weight 107.15 g/mol
CAS No. 106-49-0
Cat. No. B134586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Toluidine
CAS106-49-0
Synonyms4-aminotoluene
4-toluidine
4-toluidine dihydrofluoride
4-toluidine hydrobromide
4-toluidine hydrochloride
4-toluidine ion(1+)
4-toluidine nitrate
4-toluidine perchlorate
4-toluidine tosylate
4-toluidine, monolithium salt
4-toluidine, sodium salt
p-toluidine
para-toluidine
Molecular FormulaC7H9N
C6H4CH3NH2
C7H9N
Molecular Weight107.15 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N
InChIInChI=1S/C7H9N/c1-6-2-4-7(8)5-3-6/h2-5H,8H2,1H3
InChIKeyRZXMPPFPUUCRFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.7 % (NIOSH, 2016)
Very soluble in ethanol, pyridine;  soluble in diethyl ether, acetone, carbon tetrachloride
Freely soluble in alcohol, ether, acetone, methanol, carbon disulfide, oils, dilute acids
In water, 6.50 g/L (6.50X10+3 mg/L) at 15 °C
Solubility in water, g/100ml at 20 °C: 0.75 (poor)
0.7%

Structure & Identifiers


Interactive Chemical Structure Model





p-Toluidine (CAS 106-49-0): A para-Methylaniline Isomer with Distinct Physical and Reactive Properties for Industrial and Analytical Selection


p-Toluidine (CAS 106-49-0, 4-methylaniline) is the para-substituted isomer of the toluidine family, an aromatic amine class that also includes ortho-toluidine (CAS 95-53-4) and meta-toluidine (CAS 108-44-1) [1]. All toluidines are monomethyl-substituted aniline derivatives and serve as critical intermediates in the synthesis of dyes, pigments, pharmaceuticals, and rubber chemicals [1][2]. However, the position of the methyl group (ortho, meta, or para) profoundly alters the physicochemical and toxicological profiles of each isomer. p-Toluidine uniquely exists as a flaky crystalline solid at room temperature due to its higher molecular symmetry, whereas the ortho and meta isomers are viscous liquids [1][3]. This baseline structural and phase distinction underpins quantifiable differences in handling, reactivity, and application suitability that are critical for scientific and industrial procurement decisions.

p-Toluidine (CAS 106-49-0): Why Isomer Substitution in Industrial Processes and Analytical Workflows Fails


Generic substitution among the toluidine isomers (ortho, meta, para) is not scientifically or practically viable due to stark, quantifiable differences in their physical state, reactivity, and toxicological profiles. At standard laboratory and industrial temperatures (20–25°C), p-toluidine is a flaky crystalline solid (melting point 43°C), whereas o-toluidine and m-toluidine are viscous liquids (melting points –23°C and –30°C, respectively) [1]. This phase difference directly impacts material handling, dosing, and purification logistics. Furthermore, the para-position of the electron-donating methyl group in p-toluidine significantly alters its electronic properties and basicity (pKa ~5.1) relative to aniline (pKa ~4.6) and the other isomers [2][3]. Critically, p-toluidine exhibits a fundamentally different acute toxicity profile, with an oral LD50 in rats (336 mg/kg) that is markedly distinct from its ortho (670 mg/kg) and meta (450 mg/kg) counterparts [4]. These are not subtle variations but order-of-magnitude differences that dictate distinct safety protocols, process conditions, and end-use performance. A procurement specification for 'toluidine' without explicit isomeric designation is therefore a technical and safety risk that introduces unmanaged variability into validated synthetic routes and analytical methods.

p-Toluidine (CAS 106-49-0): A Comparative Evidence Guide for Scientific Procurement


Melting Point and Physical State: p-Toluidine vs. o-Toluidine and m-Toluidine

p-Toluidine is a crystalline solid at ambient temperature due to its higher molecular symmetry, while its ortho and meta isomers are liquids. The melting point of p-toluidine is 43°C, which is significantly higher than the –23°C and –30°C melting points of o-toluidine and m-toluidine, respectively [1]. This is a foundational physical property difference that directly impacts handling, storage, and process integration requirements.

Physical Chemistry Material Science Process Engineering

Basicity (pKa) Comparison: p-Toluidine vs. Aniline

The electron-donating methyl group at the para position in p-toluidine increases its basicity relative to the unsubstituted parent compound, aniline. This is quantified by a higher pKa value. p-Toluidine exhibits a pKa of approximately 5.1, compared to aniline's pKa of approximately 4.6 [1][2]. This difference is attributed to the +I effect of the methyl group, which stabilizes the conjugate acid of p-toluidine through charge delocalization.

Organic Chemistry Reaction Mechanism Medicinal Chemistry

Acute Oral Toxicity (LD50, Rat): p-Toluidine vs. o-Toluidine and m-Toluidine

The acute toxicity of the toluidine isomers in rats varies significantly. The oral LD50 value for p-toluidine is 336 mg/kg, which is lower (indicating higher acute toxicity) than the values for both o-toluidine (670 mg/kg) and m-toluidine (450 mg/kg) [1][2]. This 2-fold difference in LD50 between the para and ortho isomers represents a non-linear and non-predictive structure-toxicity relationship, underscoring the need for isomer-specific safety data.

Toxicology Occupational Safety Regulatory Compliance

Corrosion Inhibition Efficiency of Poly(p-toluidine) vs. Poly(o-toluidine) and Poly(m-toluidine)

When polymerized and blended with waterborne polyurethane (WPU) for corrosion protection coatings on mild steel in 3.5% NaCl, the isomer-derived polymers show distinct performance. Poly(m-toluidine) (PMT) achieved an inhibition efficiency of 82.1%, which was greater than poly(p-toluidine) (PPT) at 69.2% and poly(o-toluidine) (POT) at 74.5% [1]. Another study in acidic medium (1M HCl) also confirmed the order of inhibition efficiency as PMT > PPT > POT [2]. These findings directly compare the performance of the p-toluidine-derived polymer against those from its isomers.

Materials Science Corrosion Engineering Polymer Chemistry

HPLC Isomer Separation: p-Toluidine vs. o-Toluidine and m-Toluidine

The structural isomers of toluidine cannot be adequately resolved by standard reversed-phase HPLC, necessitating specialized stationary phases. A validated method using a mixed-mode Primesep 200 or Primesep 100 column can achieve baseline resolution of all three isomers (ortho, meta, and para) [1][2]. This analytical separation is possible because the para, meta, and ortho isomers exhibit differential interactions with the mixed-mode stationary phase (combining reversed-phase and cation-exchange mechanisms), allowing for their identification and quantification in a single run. The method utilizes UV detection at 250 nm.

Analytical Chemistry Quality Control Chromatography

Synthetic Utility in Heterocyclic Chemistry: p-Toluidine as a Specific Building Block

p-Toluidine serves as a key starting material in multi-step syntheses where its specific substitution pattern is required. For instance, in the synthesis of the drug candidate IDPH-85184, p-toluidine (I) is first converted to N-chloroacetyl-p-toluidine (II) and subsequently elaborated over four steps to yield the final heterocyclic product in an overall yield of 40% [1]. This synthetic route is explicitly dependent on the para-substitution pattern of p-toluidine; substituting with o-toluidine or m-toluidine would produce different regioisomeric intermediates and final products, altering or negating the desired biological activity.

Medicinal Chemistry Organic Synthesis Pharmaceutical Intermediates

p-Toluidine (CAS 106-49-0): Targeted Application Scenarios Guided by Comparative Evidence


Synthesis of Regiospecific Azo Dyes and Pigments

p-Toluidine's para-substitution pattern is essential for the production of specific azo dyes, where the position of the methyl group influences the shade, fastness, and other dyeing properties. As a solid (mp 43°C) [1], it offers simpler handling and purification (e.g., recrystallization) compared to its liquid isomers, a significant advantage in dye manufacturing where purity and consistent physical form are critical for reproducible coupling reactions. The well-established diazotization of p-toluidine followed by coupling is a cornerstone of this industry [2].

Pharmaceutical Intermediate for para-Substituted Heterocycles

In medicinal chemistry, p-toluidine is a vital building block for synthesizing drug candidates that require a 4-substituted phenyl ring. Its specific reactivity, such as in the multi-step synthesis of IDPH-85184 with a reported 40% overall yield [3], is non-interchangeable with its isomers. The documented higher basicity (pKa ~5.1) [4] can also be exploited in reaction optimizations, for instance, in acid-catalyzed steps where a stronger base is beneficial. Procurement of certified high-purity p-toluidine is mandatory for GMP synthesis to avoid isomeric impurities that could lead to failed batches or unexpected toxicology findings.

Corrosion Protection Coatings (Polymer Form)

While poly(m-toluidine) shows the highest inhibition efficiency (82.1%) among the toluidine polymers, poly(p-toluidine) (PPT) still provides substantial corrosion protection (69.2%) in saline environments [5]. The choice to use p-toluidine monomer for polymerization may be driven by other polymer film properties (e.g., adhesion to specific substrates, flexibility, or processability) that are influenced by the monomer's para-orientation. This scenario is for applications where a balance of good, but not maximal, corrosion inhibition is required alongside other performance characteristics unique to the para-derived polymer.

High-Performance Analytical Standards and Method Development

The distinct solid state and higher melting point (43°C) of p-toluidine [1] make it easier to obtain in high purity and handle as a reference standard compared to its liquid isomers. This is critical for developing and validating analytical methods, such as the mixed-mode HPLC separation [6], which are used for quality control of industrial toluidines. A high-purity p-toluidine standard is essential for calibrating instruments and accurately quantifying trace isomeric impurities in bulk chemical shipments, ensuring compliance with stringent specifications for pharmaceutical or electronic-grade materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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